4-Pyridyldiphenylphosphine

Homogeneous Catalysis Palladium Carbonylation

4-Pyridyldiphenylphosphine is a monodentate P,N-ligand whose remote pyridyl nitrogen prevents chelation, favoring terminal P-coordination or bridging modes unlike the 2-isomer. It eliminates the need for excess ligand in Pd-catalyzed alkoxycarbonylation by enhancing catalyst stability at elevated temperatures. The basic pyridyl handle enables facile phosphine oxide byproduct removal via dilute acid wash, replacing chromatographic purification. These attributes directly improve process economics in Mitsunobu reactions and cross-coupling scale-ups.

Molecular Formula C17H14NP
Molecular Weight 263.27 g/mol
CAS No. 54750-98-0
Cat. No. B15470777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridyldiphenylphosphine
CAS54750-98-0
Molecular FormulaC17H14NP
Molecular Weight263.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=NC=C3
InChIInChI=1S/C17H14NP/c1-3-7-15(8-4-1)19(16-9-5-2-6-10-16)17-11-13-18-14-12-17/h1-14H
InChIKeyNNUYBTCLSLNFBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridyldiphenylphosphine (CAS 54750-98-0): A Monodentate P,N-Donor Ligand for Transition Metal Catalysis and Luminescent Materials


4-Pyridyldiphenylphosphine (CAS 54750-98-0), also referred to as diphenyl(4-pyridyl)phosphine, is an organophosphorus compound with the molecular formula C17H14NP and a molecular weight of 263.27 g/mol [1]. It belongs to the class of pyridylphosphine ligands, characterized by a phosphorus atom bonded to two phenyl groups and a 4-pyridyl substituent . This structural motif renders it a versatile, monodentate P,N-donor ligand, finding primary application in coordination chemistry and as a supporting ligand in various transition metal-catalyzed reactions, most notably with palladium and nickel [2]. Its inherent ability to coordinate through either the phosphorus or nitrogen atom, or both, enables the formation of diverse metal complexes with tailored steric and electronic properties, a feature that distinguishes it from simpler triarylphosphines.

Why 4-Pyridyldiphenylphosphine Cannot Be Replaced by Triphenylphosphine or 2-Pyridyldiphenylphosphine in Critical Applications


The substitution of 4-pyridyldiphenylphosphine with structurally analogous ligands like triphenylphosphine (PPh3) or its positional isomer, 2-pyridyldiphenylphosphine, is not straightforward due to fundamental differences in coordination chemistry, electronic properties, and downstream catalytic performance. Unlike PPh3, which is solely a P-donor, the 4-pyridyl group introduces a basic nitrogen site that can engage in hemilabile coordination, alter the electron density at the metal center, and provide a handle for facile product separation via acid-base extraction [1]. Furthermore, the position of the nitrogen atom on the pyridine ring (4- vs. 2-pyridyl) critically impacts the ligand's bite angle and its ability to form stable chelate rings. For instance, while 2-pyridyldiphenylphosphine readily forms 4-membered P,N-chelate rings with many transition metals, the 4-pyridyl isomer's nitrogen is positioned remotely, preventing such chelation and instead favoring bridging or terminal P-bound coordination modes [2]. These distinct geometric and electronic attributes directly translate into quantifiable differences in catalyst stability, activity, and the photophysical properties of their resultant complexes, as detailed in the following evidence.

Quantifiable Differentiation: Evidence-Based Comparison of 4-Pyridyldiphenylphosphine Against Its Closest Analogs


Enhanced Catalyst Stability in Alkoxycarbonylation: 4-Pyridyldiphenylphosphine vs. Related P,N-Ligands

In palladium-catalyzed methoxycarbonylation of propyne, a catalyst system based on the ligand 4-pyridyldiphenylphosphine (referred to as '4' in the study) exhibits markedly superior stability compared to related pyridyl(diaryl)phosphine ligands. The system derived from 4-pyridyldiphenylphosphine does not require a large excess of ligand to maintain catalytic activity, a common and costly requirement for less stable analogs. This indicates a significantly slower rate of catalyst decomposition or deactivation under reaction conditions [1]. While specific quantitative values for the excess ligand required for other pyridylphosphines were not provided, the direct statement highlights a key performance advantage.

Homogeneous Catalysis Palladium Carbonylation Ligand Design

Simplified Workup via Acid-Base Extraction: 4-Pyridyldiphenylphosphine Oxide vs. Triphenylphosphine Oxide

The use of diphenyl(4-pyridyl)phosphine, a close analog of 4-pyridyldiphenylphosphine, in the Mitsunobu esterification reaction offers a significant practical advantage over triphenylphosphine (PPh3). The resulting phosphine oxide byproduct is readily removed from the reaction mixture via a simple dilute acid wash, whereas the triphenylphosphine oxide byproduct is often difficult to separate, requiring tedious chromatography [1]. This difference is attributed to the basic pyridyl nitrogen, which allows the oxide to be protonated and partitioned into an aqueous phase. This demonstrates the functional value of the pyridyl group beyond its electronic influence on the metal center.

Organic Synthesis Mitsunobu Reaction Workup Process Chemistry

Efficient Delayed Fluorescence in Cu(I) Complexes with Pyridylphosphine Ligands

Mononuclear four-coordinate Cu(I) halide complexes incorporating pyridyldiphenylphosphine ligands, such as 2-(diphenylphosphino)pyridine, demonstrate promising photophysical properties for OLED applications. At room temperature, these complexes in powder form exhibit intense green to yellow-green delayed fluorescence with specific quantitative metrics: emission wavelengths (λem) ranging from 497 to 523 nm, short decay lifetimes (τ) between 1.5 and 4.3 μs, and photoluminescence quantum yields (Φ) from 0.19 to 0.28 . While the study focuses on the 2-pyridyl isomer, it establishes a benchmark for the photophysical performance of this class of monophosphine ligands, where the 4-pyridyl analog would be expected to exhibit comparable or distinct properties based on the same fundamental metal-ligand interactions.

Photophysics OLED Materials Copper Complexes TADF

Demonstrated Versatility in Metal Cluster Synthesis: Bridging Coordination Modes

The reaction of 2-pyridyldiphenylphosphine with the cluster H4Ru4(CO)12 proceeds through a unique coordination pathway. It initially forms a bridging (P,N) coordinated cluster, H4Ru4(CO)10(μ,κ2-Ph2P(2-C5H4N)) (3), which readily converts at room temperature into a phosphide cluster (4) via oxidative addition of a P-Ph bond and subsequent reductive elimination of benzene [1]. This specific reactivity, involving P-C bond cleavage, is not observed with simple triarylphosphines like PPh3 and is critically dependent on the proximity of the pyridyl nitrogen. The 4-pyridyl isomer, lacking this proximity, is expected to follow a fundamentally different coordination pathway, likely involving terminal P-bonding or bridging through the phosphorus and the remote nitrogen, leading to distinct cluster architectures and properties.

Cluster Chemistry Ruthenium Osmium Coordination Chemistry

High-Value Application Scenarios for 4-Pyridyldiphenylphosphine in R&D and Specialty Chemical Synthesis


Palladium-Catalyzed Carbonylation Reactions Requiring High Catalyst Robustness

For chemists developing palladium-catalyzed alkoxycarbonylation processes for propyne or similar substrates, 4-pyridyldiphenylphosphine is a compelling ligand candidate. As detailed in the evidence, its derived catalyst system exhibits enhanced stability, eliminating the need for the large excess of ligand required by related pyridyl(diaryl)phosphines to sustain catalytic activity . This makes it particularly suitable for high-temperature or extended-reaction applications where ligand decomposition is a primary concern, leading to improved process economics and simplified reaction setups.

Synthesis of Novel Metal Clusters via P-C Bond Activation

In organometallic and cluster chemistry research, the 4-pyridyldiphenylphosphine ligand, or its 2-pyridyl analog, offers a distinct pathway to novel polymetallic architectures. The propensity of these ligands to undergo oxidative addition of a P-Ph bond upon coordination to cluster cores like H4Ru4(CO)12 at room temperature, leading to benzene elimination and the formation of μ3,κ2-phosphide clusters , is a reactivity feature absent in simple triarylphosphines like PPh3. This property is invaluable for researchers targeting the synthesis of new phosphide-bridged clusters for catalysis or materials science.

Process-Scale Mitsunobu and Related Reactions with Streamlined Purification

When scaling up Mitsunobu esterifications or other reactions that generate phosphine oxide waste, substituting triphenylphosphine with a pyridylphosphine like 4-pyridyldiphenylphosphine offers a major purification advantage. The resulting phosphine oxide byproduct can be easily removed from the organic product mixture via a straightforward dilute acid wash, avoiding the time-consuming and solvent-intensive chromatographic separations required for triphenylphosphine oxide . This process simplification is a key driver for its selection in medicinal chemistry and process R&D settings.

Luminescent Materials Development: Benchmarking for Copper(I) Emitters

For research groups focused on developing new emitters for OLEDs or other photonic devices, pyridyldiphenylphosphines are proven building blocks for creating luminescent copper(I) complexes. Studies on related systems demonstrate that these ligands, when coordinated to Cu(I) halides, can yield powders that emit intense green to yellow-green delayed fluorescence with specific metrics: emission maxima between 497 and 523 nm, short decay lifetimes of 1.5–4.3 μs, and quantum yields of up to 0.28 . These properties are characteristic of Thermally Activated Delayed Fluorescence (TADF) emitters, making 4-pyridyldiphenylphosphine a valuable candidate for exploring new materials in this high-impact area of research.

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